5,7-dichloroquinazoline-2,4(1H,3H)-dione
Overview
Description
5,7-Dichloroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the quinazoline ring, and two carbonyl groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloroanthranilic acid with phosgene or triphosgene to form the corresponding isocyanate intermediate, which then undergoes cyclization to yield the desired quinazoline-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl groups at the 2nd and 4th positions can be reduced to form the corresponding dihydroquinazoline derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form quinazoline derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Typical conditions involve the use of polar aprotic solvents and mild bases.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include 5,7-diaminoquinazoline-2,4(1H,3H)-dione and 5,7-dithioloquinazoline-2,4(1H,3H)-dione.
Reduction Reactions: Products include 5,7-dichlorodihydroquinazoline-2,4(1H,3H)-dione.
Oxidation Reactions: Products include quinazoline derivatives with additional functional groups.
Scientific Research Applications
5,7-Dichloroquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,7-dichloroquinazoline-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinoline-2,4(1H,3H)-dione: Similar structure but with a quinoline ring instead of a quinazoline ring.
5,7-Dichloroquinazoline-2,4(1H,3H)-diamine: Similar structure but with amino groups instead of carbonyl groups.
Uniqueness
5,7-Dichloroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and carbonyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5,7-dichloro-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-8(14)12-7(6)13/h1-2H,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGDEPGOGCLOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)NC2=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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